

Pentaerythritol tetraoleate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentaerythritol tetraoleate*

Cat. No.: *B107224*

[Get Quote](#)

Pentaerythritol Tetraoleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol tetraoleate (PETO) is a synthetic ester with a unique combination of properties that make it a valuable compound in a variety of high-performance applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and the experimental protocols used to characterize it.

Chemical Structure and Identification

Pentaerythritol tetraoleate is a tetraester formed from the esterification of pentaerythritol, a polyol, with four molecules of oleic acid, a monounsaturated omega-9 fatty acid.^[1] The central carbon atom of pentaerythritol is bonded to four hydroxymethyl groups, each of which forms an ester linkage with an oleic acid molecule.

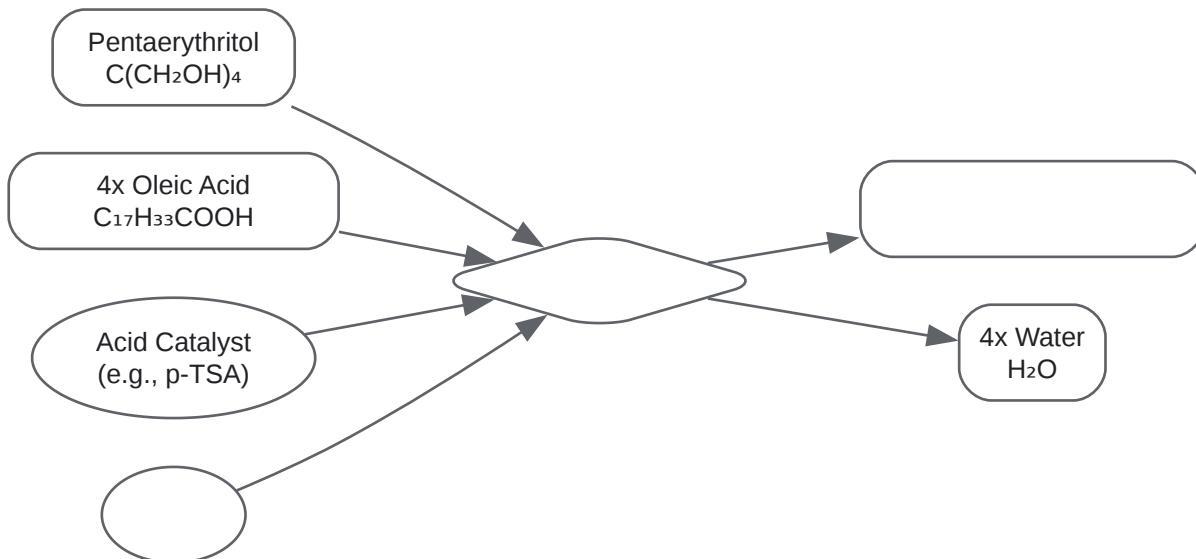
IUPAC Name: [3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[[(Z)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate^{[2][3]} CAS Number: 19321-40-5^{[1][2][3][4][5][6][7][8]} Molecular Formula: C₇₇H₁₄₀O₈^{[2][3][4][7]}

Below is a two-dimensional representation of the chemical structure of **pentaerythritol tetraoleate**.

Caption: 2D Chemical Structure of **Pentaerythritol Tetraoleate**.

Physicochemical Properties

Pentaerythritol tetraoleate is typically a colorless to pale yellow, viscous liquid at room temperature.[4][5][8] Its key properties are summarized in the table below.

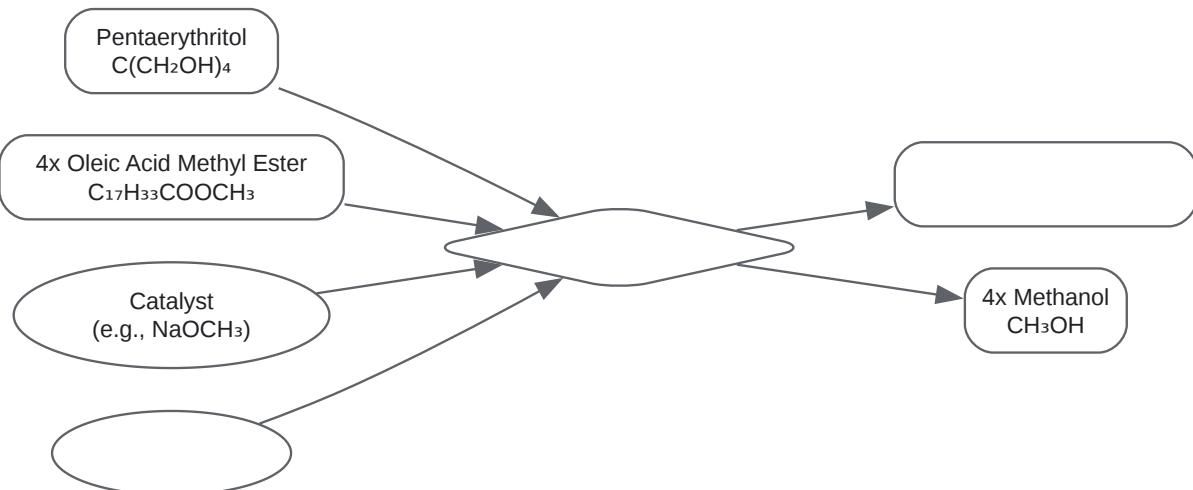

Property	Value	Units	Conditions
Molecular Weight	1193.94	g/mol	
Density	0.926	g/cm ³	Predicted[2][6][7][9]
Boiling Point	996.0 ± 65.0	°C	Predicted[6][7][9]
Flash Point (C.O.C.)	> 270	°C	[5]
Pour Point	< -20	°C	[5][10]
Kinematic Viscosity	60 - 70	mm ² /s	at 40 °C[5]
11.5 - 13.5	mm ² /s	at 100 °C[5]	
Viscosity Index	> 175	[5]	
Acid Number	< 1 - 5	mg KOH/g	[5]
Saponification Value	> 175	mg KOH/g	[5]
Refractive Index	1.48	[7]	
Solubility	Insoluble in water; soluble in organic solvents.[2][4]		

Synthesis of Pentaerythritol Tetraoleate

The synthesis of **pentaerythritol tetraoleate** is primarily achieved through two main pathways: direct esterification and transesterification.

Direct Esterification

This method involves the direct reaction of pentaerythritol with four equivalents of oleic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, to form the tetraester and water as a byproduct.^{[1][11]} The water is continuously removed to drive the reaction to completion.



[Click to download full resolution via product page](#)

Caption: Direct Esterification Synthesis of **Pentaerythritol Tetraoleate**.

Transesterification

In this process, pentaerythritol is reacted with a methyl ester of oleic acid (e.g., from high oleic palm oil methyl ester) in the presence of a catalyst like sodium methoxide.^{[12][13]} This reaction produces **pentaerythritol tetraoleate** and methanol as a byproduct, which is removed to shift the equilibrium towards the product side.

[Click to download full resolution via product page](#)

Caption: Transesterification Synthesis of **Pentaerythritol Tetraoleate**.

Experimental Protocols

The following are detailed methodologies for determining the key properties of **pentaerythritol tetraoleate**.

Determination of Saponification Value (Based on ISO 3657:2013)

Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance.^{[2][14]} The sample is refluxed with a known excess of alcoholic KOH, and the unreacted KOH is titrated with a standard solution of hydrochloric acid (HCl).^[15]

Apparatus:

- 250 mL conical flask with a ground glass joint
- Reflux condenser
- Water bath or hot plate

- Burette (50 mL)
- Pipette (25 mL)

Reagents:

- 0.5 N Alcoholic Potassium Hydroxide (KOH) solution
- 0.5 N Hydrochloric Acid (HCl) standard solution
- Phenolphthalein indicator solution (1% in 95% ethanol)

Procedure:

- Accurately weigh approximately 1-2 g of the **pentaerythritol tetraoleate** sample into the 250 mL conical flask.
- Pipette 25 mL of 0.5 N alcoholic KOH solution into the flask.
- Attach the flask to the reflux condenser and heat the mixture on a water bath or hot plate, maintaining a gentle boil for 30 minutes to 1 hour, or until the saponification is complete (indicated by a clear solution).[2]
- Allow the flask to cool to room temperature.
- Add a few drops of phenolphthalein indicator to the solution.
- Titrate the excess KOH with the 0.5 N HCl solution until the pink color of the indicator disappears.[15]
- Perform a blank determination under the same conditions, omitting the sample.

Calculation: Saponification Value (mg KOH/g) = $(B - S) * N * 56.1 / W$ Where:

- B = volume of HCl solution used for the blank (mL)
- S = volume of HCl solution used for the sample (mL)
- N = normality of the HCl solution

- 56.1 = molecular weight of KOH (g/mol)
- W = weight of the sample (g)

Determination of Acid Number (Based on ASTM D664)

Principle: The acid number is the quantity of base, expressed in milligrams of potassium hydroxide, that is required to neutralize all acidic constituents present in 1 gram of the sample. [16][17][18][19] The sample is dissolved in a suitable solvent and titrated with a standard alcoholic KOH solution.

Apparatus:

- Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes)
- Burette
- Beaker (250 mL)
- Magnetic stirrer

Reagents:

- Titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water)[9][19]
- 0.1 N alcoholic Potassium Hydroxide (KOH) standard solution

Procedure:

- Accurately weigh an appropriate amount of the **pentaerythritol tetraoleate** sample into a 250 mL beaker. The sample size depends on the expected acid number.
- Add a measured volume (e.g., 125 mL) of the titration solvent and stir until the sample is completely dissolved.[18][19]
- Immerse the electrodes in the solution and start the potentiometric titration with the 0.1 N alcoholic KOH solution.
- Titrate to a well-defined inflection point in the titration curve or to a pre-determined endpoint.

- Perform a blank titration on the solvent mixture.[19]

Calculation: Acid Number (mg KOH/g) = $((A - B) * N * 56.1) / W$ Where:

- A = volume of KOH solution used for the sample titration (mL)
- B = volume of KOH solution used for the blank titration (mL)
- N = normality of the KOH solution
- 56.1 = molecular weight of KOH (g/mol)
- W = weight of the sample (g)

Determination of Kinematic Viscosity (Based on ASTM D445)

Principle: Kinematic viscosity is determined by measuring the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[3][5][6][7][20]

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde type)
- Constant temperature bath
- Timer

Procedure:

- Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.
- Charge the viscometer with the sample in the manner dictated by the design of the instrument.

- Place the charged viscometer in the constant temperature bath, ensuring it is in a vertical position.
- Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature.
- Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.
- Release the vacuum and allow the sample to flow freely down the capillary.
- Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.
- Repeat the measurement to ensure accuracy.

Calculation: Kinematic Viscosity (mm²/s) = C * t Where:

- C = calibration constant of the viscometer (mm²/s²)
- t = mean flow time (s)

Determination of Pour Point (Based on ASTM D97)

Principle: The pour point is the lowest temperature at which a sample of oil will continue to flow when cooled under specified conditions.[\[1\]](#)[\[4\]](#)[\[12\]](#)[\[21\]](#)[\[22\]](#)

Apparatus:

- Test jar
- Thermometer
- Cooling bath

Procedure:

- Pour the sample into the test jar to the scribed mark.
- Heat the sample to a specified temperature to dissolve any wax crystals.

- Cool the sample at a specified rate in a cooling bath.
- At each 3°C interval, remove the test jar from the bath and tilt it to ascertain whether the oil flows.
- The test is complete when the oil shows no movement when the test jar is held horizontally for 5 seconds.
- The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[\[1\]](#)

Determination of Flash Point (Cleveland Open Cup Method - Based on ASTM D92)

Principle: The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions of test.[\[8\]](#)[\[10\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Apparatus:

- Cleveland Open Cup apparatus
- Thermometer
- Test flame applicator
- Heating plate

Procedure:

- Fill the test cup with the sample to the filling mark.
- Heat the sample at a specified rate.
- At specified temperature intervals, pass a test flame across the center of the cup.
- The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[\[23\]](#)[\[24\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. azom.com [azom.com]
- 2. Aquadocs Repository [aquadocs.org]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. How to calculate and monitor pour point in lubricants [eureka.patsnap.com]
- 5. store.astm.org [store.astm.org]
- 6. WearCheck - The Leader in Oil Analysis [wearcheck.ca]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. astm-d92-flash-and-fire-point-testing [pentyllabs.com]
- 9. Total Acid Number Titration Method [machinerylubrication.com]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. CN1381437A - Method for synthesizing pentaerythritol oleate - Google Patents [patents.google.com]
- 12. support.newgatesimms.com [support.newgatesimms.com]
- 13. researchgate.net [researchgate.net]
- 14. Saponification Value of Fats and Oils as Determined from ^1H -NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. metrohm.com [metrohm.com]
- 17. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 18. jmscience.com [jmscience.com]
- 19. xylemanalytics.com [xylemanalytics.com]
- 20. ASTM D445 - eralytics [eralytics.com]
- 21. ASTM D97 (Pour Point) – SPL [spllabs.com]

- 22. ASTM D97 Test Method for Pour Point | Ayalytical [ayalytical.com]
- 23. youtube.com [youtube.com]
- 24. How to Test Flash Point [machinerylubrication.com]
- 25. Supply ASTM D92 Manual Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- To cite this document: BenchChem. [Pentaerythritol tetraoleate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107224#pentaerythritol-tetraoleate-chemical-structure-and-properties\]](https://www.benchchem.com/product/b107224#pentaerythritol-tetraoleate-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com